molecular formula C4H11NO2.C2H4O2<br>C6H15NO4 B13096688 Diethanolamine acetate CAS No. 23251-72-1

Diethanolamine acetate

Cat. No.: B13096688
CAS No.: 23251-72-1
M. Wt: 165.19 g/mol
InChI Key: IDOGARCPIAAWMC-UHFFFAOYSA-N
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Description

Diethanolamine acetate is an organic compound that combines diethanolamine and acetic acid. Diethanolamine is a secondary amine and a diol, making it polyfunctional. It is commonly used in various industrial applications due to its surfactant and corrosion-inhibiting properties .

Preparation Methods

Diethanolamine acetate can be synthesized through the reaction of diethanolamine with acetic acid. The reaction typically involves mixing diethanolamine with acetic acid in a suitable solvent and allowing the reaction to proceed at room temperature. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Diethanolamine acetate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, alkyl halides for substitution reactions, and carboxylic acids for condensation reactions. The major products formed from these reactions include diethanolamine oxide, N-alkyl diethanolamines, and amides .

Mechanism of Action

The mechanism of action of diethanolamine acetate involves its interaction with various molecular targets and pathways. Diethanolamine acts as a weak base and can form hydrogen bonds with other molecules. It can also interact with cell membranes, leading to changes in membrane permeability and function .

Comparison with Similar Compounds

Diethanolamine acetate can be compared with other similar compounds such as:

This compound is unique due to its combination of secondary amine and diol functionalities, which provide it with distinct chemical and physical properties .

Properties

CAS No.

23251-72-1

Molecular Formula

C4H11NO2.C2H4O2
C6H15NO4

Molecular Weight

165.19 g/mol

IUPAC Name

acetic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C4H11NO2.C2H4O2/c6-3-1-5-2-4-7;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4)

InChI Key

IDOGARCPIAAWMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CO)NCCO

physical_description

Liquid

Related CAS

71608-38-3
111-42-2 (Parent)

Origin of Product

United States

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